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molecular formula C5H11O4P B8599398 3-[Ethyl(hydroxy)phosphoryl]propanoic acid CAS No. 2071-61-6

3-[Ethyl(hydroxy)phosphoryl]propanoic acid

Cat. No. B8599398
M. Wt: 166.11 g/mol
InChI Key: NTECLNXJUWYYGM-UHFFFAOYSA-N
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Patent
US09139714B2

Procedure details

444 g (2 mol) of 3-(ethylbutoxyphosphinyl)propionic acid (produced as in Example 13) are initially charged in a 1 l five-neck flask equipped with thermometer, reflux condenser, high-performance stirrer and dropping funnel. At 160° C., during 4 h, 500 ml of water are metered in and a butanol-water mixture is distilled off. The solid residue is recrystallized from acetone to obtain 309 g (93% of theory) of 3-(ethylhydroxyphosphinyl)propionic acid as colorless solid.
Name
3-(ethylbutoxyphosphinyl)propionic acid
Quantity
444 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
butanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([P:3]([O:10]CCCC)([CH2:5][CH2:6][C:7]([OH:9])=[O:8])=[O:4])[CH3:2].O>C(O)CCC.O>[CH2:1]([P:3]([OH:10])([CH2:5][CH2:6][C:7]([OH:9])=[O:8])=[O:4])[CH3:2] |f:2.3|

Inputs

Step One
Name
3-(ethylbutoxyphosphinyl)propionic acid
Quantity
444 g
Type
reactant
Smiles
C(C)P(=O)(CCC(=O)O)OCCCC
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
O
Step Three
Name
butanol water
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with thermometer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser, high-performance stirrer
DISTILLATION
Type
DISTILLATION
Details
is distilled off
CUSTOM
Type
CUSTOM
Details
The solid residue is recrystallized from acetone

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)P(=O)(CCC(=O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 309 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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